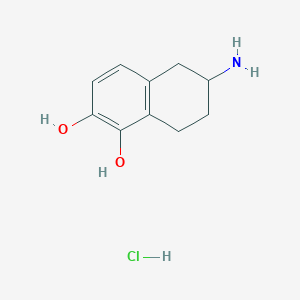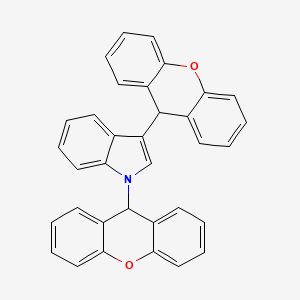
1,3-Di(9H-xanthen-9-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Di(9H-xanthen-9-yl)-1H-indole is a complex organic compound with the molecular formula C27H20N2O3 It is known for its unique structure, which includes both xanthenyl and indole moieties
準備方法
The synthesis of 1,3-Di(9H-xanthen-9-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of xanthydrol with indole derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and efficiency.
化学反応の分析
1,3-Di(9H-xanthen-9-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthenyl-indole derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
1,3-Di(9H-xanthen-9-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and photostability, making it valuable in the production of dyes and sensors.
作用機序
The mechanism of action of 1,3-Di(9H-xanthen-9-yl)-1H-indole involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems.
類似化合物との比較
1,3-Di(9H-xanthen-9-yl)-1H-indole can be compared with other similar compounds, such as:
1,3-Di(9H-xanthen-9-yl)urea: This compound shares the xanthenyl moiety but differs in its core structure, leading to different chemical and biological properties.
9H-xanthen-9-yl derivatives: These compounds have variations in their functional groups, affecting their reactivity and applications.
Indole derivatives: Compounds with indole moieties exhibit diverse biological activities, and their comparison highlights the unique properties of this compound.
特性
CAS番号 |
53924-38-2 |
|---|---|
分子式 |
C34H23NO2 |
分子量 |
477.5 g/mol |
IUPAC名 |
1,3-bis(9H-xanthen-9-yl)indole |
InChI |
InChI=1S/C34H23NO2/c1-6-16-28-22(11-1)27(33-23-12-2-7-17-29(23)36-30-18-8-3-13-24(30)33)21-35(28)34-25-14-4-9-19-31(25)37-32-20-10-5-15-26(32)34/h1-21,33-34H |
InChIキー |
HILXLERRUOYZFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CN(C5=CC=CC=C54)C6C7=CC=CC=C7OC8=CC=CC=C68 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


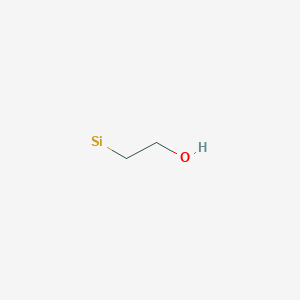

![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)

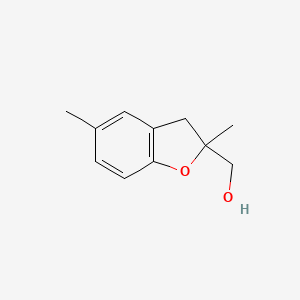
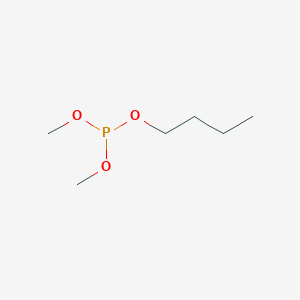

![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)
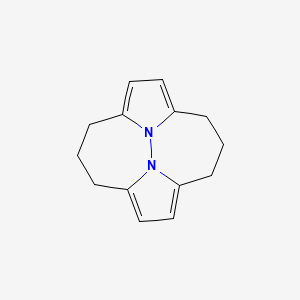
![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)

